molecular formula C11H15NO3 B13530685 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid

2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid

Cat. No.: B13530685
M. Wt: 209.24 g/mol
InChI Key: HQBGJPGMKSPARO-UHFFFAOYSA-N
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Description

2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is an organic compound with the molecular formula C11H15NO2 It is a derivative of phenylalanine, characterized by the presence of amino, hydroxyl, and dimethylphenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid typically involves the following steps:

    Starting Material: The synthesis begins with commercially available 3,5-dimethylbenzaldehyde.

    Aldol Condensation: The aldehyde undergoes aldol condensation with glycine to form an intermediate.

    Reduction: The intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, ensures high-quality production.

Chemical Reactions Analysis

Types of Reactions: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate.

    Reduction: The amino group can be reduced to an amine using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products:

    Oxidation: Formation of 2-amino-3-(3,5-dimethylphenyl)-3-oxopropanoic acid.

    Reduction: Formation of 2-amino-3-(3,5-dimethylphenyl)propanoic acid.

    Substitution: Formation of nitro or bromo derivatives of the compound.

Scientific Research Applications

2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Studied for its potential role in enzyme inhibition and as a precursor for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.

    Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.

    Receptor Binding: It may interact with specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.

Comparison with Similar Compounds

    Phenylalanine: A naturally occurring amino acid with a similar structure but lacking the dimethyl and hydroxyl groups.

    Tyrosine: Another amino acid with a hydroxyl group on the aromatic ring but without the dimethyl substitution.

    3,5-Dimethylphenylalanine: A compound with a similar structure but lacking the hydroxyl group.

Uniqueness: 2-Amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid is unique due to the presence of both the hydroxyl and dimethyl groups, which confer distinct chemical and biological properties. These modifications can enhance its reactivity and potential therapeutic applications compared to its analogs.

Properties

Molecular Formula

C11H15NO3

Molecular Weight

209.24 g/mol

IUPAC Name

2-amino-3-(3,5-dimethylphenyl)-3-hydroxypropanoic acid

InChI

InChI=1S/C11H15NO3/c1-6-3-7(2)5-8(4-6)10(13)9(12)11(14)15/h3-5,9-10,13H,12H2,1-2H3,(H,14,15)

InChI Key

HQBGJPGMKSPARO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1)C(C(C(=O)O)N)O)C

Origin of Product

United States

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